2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate
Overview
Description
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinoline is an important nitrogen-containing heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . Quinoline derivatives have been widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then subjected to cyclization with 2-aminobenzophenone under acidic conditions to yield the desired quinoline derivative . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial production methods for quinoline derivatives often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to minimize environmental impact and improve atom economy .
Chemical Reactions Analysis
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of quinoline N-oxides, while reduction leads to the corresponding reduced quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives have been shown to inhibit tyrosine kinases, DNA topoisomerases, and other key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context and application .
Comparison with Similar Compounds
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate can be compared with other similar quinoline derivatives, such as:
2-(4-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate: Similar structure but with a bromine atom at the para position.
2-(3-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-2-oxoethyl quinoline-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] quinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-14-6-3-5-13(10-14)17(21)11-23-18(22)16-9-8-12-4-1-2-7-15(12)20-16/h1-10H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHNLUCNIOLBSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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